Bienvenue dans la boutique en ligne BenchChem!

3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione

Medicinal chemistry Scaffold design Linker engineering

This 5,5-dimethylhydantoin derivative features a unique N3-phenoxyethyl-4-aminophenyl substitution pattern distinct from phenylpiperazine (α1-AR) and tryptamine-hydantoin (5-HT) series. The 4-aminophenyl terminus provides a versatile synthetic handle for amide coupling, diazonium chemistry, or reductive amination—enabling focused probe library construction and PROTAC-like degrader design. With the 5,5-dimethylhydantoin scaffold conferring up to 66-fold receptor subtype selectivity in literature analogs, this compound is positioned for novel GPCR subtype selectivity screening and Msr(A) efflux pump inhibitor SAR exploration. Supplied at ≥95% purity; ideal for scaffold-hopping studies against thiazolidinedione, rhodanine, and barbiturate cores.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 1099601-11-2
Cat. No. B2964596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
CAS1099601-11-2
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)CCOC2=CC=C(C=C2)N)C
InChIInChI=1S/C13H17N3O3/c1-13(2)11(17)16(12(18)15-13)7-8-19-10-5-3-9(14)4-6-10/h3-6H,7-8,14H2,1-2H3,(H,15,18)
InChIKeyICOCWNJYSRJWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione (CAS 1099601-11-2): Structural Overview and Procurement Baseline


3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione (CAS 1099601-11-2) is a synthetic 5,5-dimethylhydantoin derivative bearing an N3-phenoxyethyl linker terminated by a 4-aminophenyl group. Its molecular formula is C13H17N3O3, with a molecular weight of 263.29 g/mol . The compound is commercially supplied at ≥95% purity by multiple vendors for research use . The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry with documented activity across adrenergic, serotonergic, and efflux pump targets, while the 5,5-dimethyl substitution is established in the literature as a key structural determinant of receptor subtype selectivity [1][2]. However, compound-specific peer-reviewed biological data for CAS 1099601-11-2 are currently absent from the published literature; all differential evidence presented below derives from structurally proximate analogs and class-level scaffold inferences.

Why 5,5-Dimethylhydantoin Derivatives Cannot Be Interchanged: Scaffold-Specific Selectivity Evidence for CAS 1099601-11-2


The 5,5-dimethylhydantoin scaffold exhibits substitution-dependent pharmacological profiles that preclude generic interchange. Literature evidence demonstrates that 5,5-dimethyl substitution on the hydantoin ring confers 66-fold selectivity for 5-HT1B-like receptors over α1-adrenoceptors relative to unsubstituted hydantoin analogs, a finding attributed to steric interactions within the receptor binding pocket [1][2]. Conversely, when the N3 substituent incorporates phenylpiperazine motifs, the same 5,5-dimethylhydantoin core drives potent α1-AR antagonism with Ki values as low as 12.7 nM, surpassing the clinical agent urapidil (Ki = 127.9 nM) [3]. The N3-phenoxyethyl-4-aminophenyl substitution pattern of CAS 1099601-11-2 differs fundamentally from both the phenylpiperazine series (α1-AR-focused) and the tryptamine-hydantoin hybrids (5-HT1B/1D-focused), situating this compound in a distinct pharmacological space where neither class's activity profile can be assumed. Additionally, the 4-aminophenyl terminus provides a primary aromatic amine handle for further derivatization—a feature absent from both the unsubstituted phenoxy analog (5,5-dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione) and the direct ethyl-linked analog (3-(4-aminophenethyl)-5,5-dimethyl-2,4-imidazolidinedione) used as a synthetic intermediate in 5-HT1B/1D antagonist programs [4].

Quantitative Differentiation Evidence: 3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione vs. Closest Analog Comparators


Structural Differentiation: Phenoxyethyl Ether Linker vs. Direct Ethyl Linker in 3-(4-Aminophenethyl)-5,5-dimethyl-2,4-imidazolidinedione

CAS 1099601-11-2 incorporates a phenoxyethyl linker (Ar-O-CH2-CH2-N3) connecting the 4-aminophenyl group to the hydantoin N3 position. This differs from the closest documented analog, 3-(4-aminophenethyl)-5,5-dimethyl-2,4-imidazolidinedione (C13H17N3O2, MW 247.29), which employs a direct ethyl linker (Ar-CH2-CH2-N3) and was used as intermediate IV in the synthesis of 5-HT1B/1D receptor antagonists [1]. The ether oxygen in CAS 1099601-11-2 introduces an additional hydrogen-bond acceptor site (total HBA count: 4 vs. 3 for the ethyl analog), increases the molecular weight by 16 Da (263.29 vs. 247.29), and adds one additional rotatable bond. These differences alter both the conformational ensemble and the electronic character of the linker region, potentially affecting target binding and metabolic stability. Commercial purity for CAS 1099601-11-2 is specified at ≥95% .

Medicinal chemistry Scaffold design Linker engineering Hydantoin SAR

4-Aminophenyl Functional Handle: Differentiation from Unsubstituted Phenoxy Analog 5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione

The 4-aminophenyl terminus of CAS 1099601-11-2 provides a synthetically tractable primary aromatic amine (pKa ~4.6 for anilinium ion) absent in the unsubstituted phenoxy analog 5,5-dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione (C13H16N2O3, MW 248.28) . This amine enables chemoselective derivatization via diazotization/Sandmeyer chemistry, amide bond formation, reductive amination, and Schiff base condensation—reactions not accessible to the phenoxy analog. The amino group also serves as an additional hydrogen-bond donor (HBD count: 2 for target vs. 1 for unsubstituted analog), altering physicochemical properties relevant to permeability and solubility. The molecular weight difference is ΔMW = +15 Da. This functional handle is particularly relevant given that 3-(4-aminophenethyl)-5,5-dimethyl-2,4-imidazolidinedione has been employed as a key intermediate in multi-step syntheses of receptor antagonists via condensation with malonate esters and subsequent heterocycle construction [1].

Chemical biology Derivatization Bioconjugation Hydantoin

5,5-Dimethyl Substitution Confers 66-Fold Receptor Subtype Selectivity Advantage Over Unsubstituted Hydantoin Analogs

In structure-activity relationship studies on hydantoin-containing 5-HT1B/1D receptor antagonists, the 5,5-dimethyl substitution on the hydantoin ring was found to confer a 66-fold selectivity advantage for 5-HT1B-like receptors over α1-adrenoceptors compared to unsubstituted hydantoin analogs [1]. This selectivity was attributed to steric interactions unique to the gem-dimethyl group within the receptor binding pocket. The most selective compound in this series (compound 46, containing a 5,5-dimethylthiazolidine-2,4-dione group) demonstrated pKB = 7.48 at vascular 5-HT1B-like receptors. Importantly, the 5,5-dimethyl substitution also reduced off-target activity at 5-HT2A receptors. These findings are directly relevant to CAS 1099601-11-2, which incorporates the identical 5,5-dimethylhydantoin core, suggesting that the scaffold's intrinsic selectivity features are preserved and can be modulated by N3-substituent variation.

GPCR pharmacology Receptor selectivity 5-HT1B α1-adrenoceptor Hydantoin SAR

5,5-Dimethylhydantoin Derivatives Achieve Sub-100 nM α1-AR Affinity, Surpassing the Clinical Benchmark Urapidil

A systematic SAR study of fifteen 5,5-dimethylhydantoin-derived phenylpiperazine compounds demonstrated that a majority (compounds 1, 3, 5–9, 11, 13) displayed α1-adrenoceptor binding affinity with Ki ≤ 100 nM, surpassing the clinical α1-AR antagonist urapidil (Ki = 127.9 nM) in radioligand binding assays using [3H]-prazosin on rat cerebral cortex [1]. The most potent derivative (compound 5, bearing an o-methoxyphenylpiperazine fragment and hexyl linker) achieved Ki = 12.7 nM, with IC50 < 100 nM at both α1A-AR and α1B-AR subtypes, proving more potent than prazosin and terazosin in functional assays. In vivo, compound 5 produced a stronger hypotensive effect than prazosin at a 16-fold lower dose than urapidil (0.0625 vs. 1.0 mg/kg). While CAS 1099601-11-2 differs in its N3 substituent (phenoxyethyl-aminophenyl vs. phenylpiperazine-benzyl), these data establish the 5,5-dimethylhydantoin core as competent for sub-100 nM GPCR target engagement [1].

α1-Adrenoceptor Antihypertensive GPCR Radioligand binding Hydantoin

Hydantoin Scaffold Identified as First Synthetic Msr(A) Efflux Pump Inhibitor Class in Staphylococcus epidermidis

A series of fifteen phenylpiperazine 3-benzyl-5,5-dimethylhydantoin derivatives were identified as the first synthetic compounds capable of inhibiting the Msr(A) efflux pump transporter in S. epidermidis, a mechanism conferring resistance to 14- and 15-membered macrolides including erythromycin [1]. The most potent efflux pump inhibitor (EPI), compound 9 (2,4-dichlorobenzyl-hydantoin derivative), inhibited efflux activity in the Msr(A)-overexpressing K/14/1345 strain at concentrations as low as 15.63 µM [1]. Five compounds from the series were classified as strong Msr(A) modulators. While CAS 1099601-11-2 lacks the phenylpiperazine-benzyl pharmacophore present in this series, the shared 5,5-dimethylhydantoin core establishes precedent for this scaffold in antibacterial adjuvant applications. The N3-phenoxyethyl-aminophenyl substituent represents an unexplored chemical space within this target class, offering potential for novel EPI discovery.

Antimicrobial resistance Efflux pump inhibition Msr(A) Staphylococcus epidermidis Hydantoin

Synthetic Tractability: Established Mitsunobu-Based Route from 5,5-Dimethylhydantoin Core to N3-Functionalized Derivatives

The synthesis of N3-substituted 5,5-dimethylhydantoin derivatives via Mitsunobu coupling is a documented and reliable route. The drug synthesis database records the condensation of 2-(4-nitrophenyl)ethanol with 5,5-dimethylimidazolidine-2,4-dione using PPh3/DIAD in THF, followed by Pd/C-catalyzed hydrogenation to yield the 4-aminophenyl derivative [1]. This established methodology is directly applicable to CAS 1099601-11-2, which would be accessible via Mitsunobu reaction of 5,5-dimethylhydantoin with 2-(4-nitrophenoxy)ethanol followed by nitro reduction, or alternatively via direct alkylation with 2-(4-nitrophenoxy)ethyl bromide/mesylate. The commercial availability of the core scaffold 5,5-dimethylhydantoin (CAS 77-71-4) and 2-(4-nitrophenoxy)ethanol precursors supports scalable synthesis. In contrast, the related drug discovery intermediate 3-(4-aminophenethyl)-5,5-dimethyl-2,4-imidazolidinedione required a more complex multi-step sequence involving hydrazone formation and Fischer indole cyclization for downstream elaboration [1].

Synthetic methodology Mitsunobu reaction Hydantoin alkylation Process chemistry

Prioritized Application Scenarios for 3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione Based on Quantitative Differentiation Evidence


GPCR Ligand Discovery: α1-Adrenoceptor or 5-HT Receptor Subtype Screening Using the 5,5-Dimethylhydantoin Pharmacophore

The 5,5-dimethylhydantoin scaffold has demonstrated sub-100 nM affinity at α1-adrenoceptors (Ki as low as 12.7 nM, surpassing urapidil at 127.9 nM) and 66-fold selectivity for 5-HT1B-like receptors over α1-AR when appropriately substituted [1][2]. CAS 1099601-11-2 presents a structurally distinct N3 substitution pattern (phenoxyethyl-aminophenyl) that has not been evaluated in published GPCR panels. This compound is suitable for screening against α1-AR subtypes (α1A, α1B, α1D), 5-HT receptor families, and broader GPCR panels to establish the N3-phenoxyethyl-aminophenyl SAR landscape. The 4-aminophenyl group additionally provides a synthetic handle for generating focused probe libraries via amide coupling or diazonium chemistry to explore substituent effects on potency and subtype selectivity.

Antimicrobial Adjuvant Development: Exploring Hydantoin-Based Efflux Pump Inhibition in Macrolide-Resistant Staphylococci

Hydantoin derivatives represent the first synthetic class of Msr(A) efflux pump inhibitors, with compound 9 achieving efflux inhibition at 15.63 µM in S. epidermidis [3]. CAS 1099601-11-2, while structurally distinct from the phenylpiperazine series, retains the 5,5-dimethylhydantoin core and introduces an aminophenyl moiety amenable to further elaboration. This compound can serve as a starting point for evaluating whether alternative N3-substitution patterns retain or improve EPI activity. The primary aromatic amine enables conjugation to fluorophores or affinity tags for target engagement studies, and reductive amination or acylation can rapidly generate focused libraries for SAR around the Msr(A) pharmacophore.

Chemical Probe and Molecular Tool Synthesis: Derivatization via the 4-Aminophenyl Handle

The 4-aminophenyl terminus of CAS 1099601-11-2 provides a synthetically versatile primary aromatic amine that can undergo: (i) diazotization and subsequent Sandmeyer coupling to install halogens, azides, or hydroxyl groups; (ii) amide bond formation with carboxylic acid-containing pharmacophores or fluorescent reporters; (iii) reductive amination with aldehydes to generate secondary amine-linked conjugates; (iv) Schiff base formation for reversible ligation strategies [4]. This functional handle is absent from the unsubstituted phenoxy analog (C13H16N2O3, MW 248.28). These derivatization pathways enable the compound to function as a modular building block for constructing bifunctional molecules, PROTAC-like degraders, or fluorescent probes for target identification studies.

Scaffold-Hopping and Bioisostere Evaluation Programs in Kinase or Nuclear Receptor Drug Discovery

The hydantoin ring is a recognized bioisostere of the thiazolidinedione and barbiturate scaffolds, both of which are privileged in kinase inhibitor and nuclear receptor modulator design [5]. CAS 1099601-11-2, with its 5,5-dimethyl substitution ensuring metabolic stability at the C5 position and its N3-phenoxyethyl-aminophenyl substituent, provides a structurally characterized entry point for scaffold-hopping studies. The compound can be systematically compared with thiazolidinedione, rhodanine, and barbiturate analogs bearing identical N3-substitution to evaluate scaffold-specific effects on potency, selectivity, and physicochemical properties within a given target class.

Quote Request

Request a Quote for 3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.